molecular formula C12H17FNO6P B1471979 Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate CAS No. 1257997-13-9

Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate

Cat. No.: B1471979
CAS No.: 1257997-13-9
M. Wt: 321.24 g/mol
InChI Key: MDXXABXORUKBCB-UHFFFAOYSA-N
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Description

Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate is a useful research compound. Its molecular formula is C12H17FNO6P and its molecular weight is 321.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-fluoro-5-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FNO6P/c1-4-19-21(17,20-5-2)8-9-6-12(18-3)11(14(15)16)7-10(9)13/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXXABXORUKBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1F)[N+](=O)[O-])OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene (Compound 130C, 1.578 g, 7.186 mmol) and triethyl phosphite (1.43 g, 8.62 mmol) was heated at 100° C. for 16 h in a sealed tube. After concentrating the reaction mixture under reduced pressure, the crude product was purified by silica gel chromatography on an ISCO combi-flash system using DCM/MeOH as eluent (100:0→95:5) to give an orange oil, 800 mg (35% yield). 1H NMR (CDCl3, 400 MHz): δ=1.30 (t, J=7.07 Hz, 6 H), 3.20-3.27 (m, 2 H), 3.97 (s, 3 H), 4.11 (dd, J=8.08, 7.07 Hz, 4 H), 7.17 (dd, J=5.94, 2.65 Hz, 1 H), 7.67 (dd, J=8.72, 0.88 Hz, 1 H). MS (ES+): m/z 322.09 [MH+] (TOF, polar).
Quantity
1.578 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate
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Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate
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Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate
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Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate
Reactant of Route 5
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Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate
Reactant of Route 6
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Diethyl (2-fluoro-5-methoxy-4-nitrobenzyl)phosphonate

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